molecular formula C17H21N5O3S2 B2990047 1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 898437-19-9

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2990047
CAS No.: 898437-19-9
M. Wt: 407.51
InChI Key: LBXNRKUUKVQRIE-UHFFFAOYSA-N
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Description

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a sophisticated synthetic compound featuring a 1,3,4-thiadiazole core functionalized with a phenylurea moiety and a 2,6-dimethylmorpholino group. This structure places it within a class of heterocyclic compounds recognized for their potential in medicinal chemistry research, particularly in oncology. While specific biological data for this compound is not yet available, structurally similar 1,3-disubstituted urea derivatives have demonstrated significant antiproliferative activity against human cancer cell lines, such as the chronic myelogenous leukemia line K562 . The presence of the phenylurea and the morpholino ring suggests potential for interaction with key cellular targets, including enzyme kinases, which are often implicated in unchecked cell proliferation . The incorporation of the 2,6-dimethylmorpholine group is a strategic feature aimed at modulating the molecule's physicochemical properties, such as its solubility and metabolic stability, which are critical factors for in vitro efficacy and pharmacokinetic profiles. Researchers can investigate this compound as a novel chemical entity for probing signal transduction pathways and evaluating mechanisms of action in cancer biology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-11-8-22(9-12(2)25-11)14(23)10-26-17-21-20-16(27-17)19-15(24)18-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXNRKUUKVQRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a complex organic compound that incorporates a thiadiazole ring and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FN5O3S2C_{17}H_{20}FN_{5}O_{3}S_{2} with a molecular weight of 425.5 g/mol. Its structure features a thiadiazole ring which is known for its diverse pharmacological applications.

PropertyValue
Molecular FormulaC₁₇H₂₀FN₅O₃S₂
Molecular Weight425.5 g/mol
CAS Number898461-72-8

Anticancer Activity

Recent studies have demonstrated that derivatives of the thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations using the MTT assay showed that compounds similar to this compound displayed promising activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values indicated effective antitumor activity compared to standard drugs like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A series of studies indicated that derivatives of the thiadiazole ring exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the thiadiazole structure demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this compound have shown potential in other areas:

  • Antiinflammatory : Some studies suggest significant anti-inflammatory effects.
  • Antiviral : Preliminary data indicate potential activity against certain viral infections.

Case Studies

  • Anticancer Efficacy :
    • A study focused on novel 5-substituted thiadiazoles found that compounds with specific substitutions exhibited higher cytotoxicity against MCF-7 cells. Notably, the introduction of a morpholine derivative enhanced the lipophilicity and bioactivity of the compounds .
  • Antimicrobial Screening :
    • In a comparative analysis involving several thiadiazole derivatives, compounds were tested against E. coli and S. aureus. Results showed that certain derivatives had MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2,6-dimethylmorpholino-2-oxoethylthio substituent. Comparable derivatives (Table 1) exhibit variations in substituents, such as benzylthio, chlorobenzylthio, or methoxyphenoxy groups, which significantly influence physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituent(s) Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio, phenoxyacetamide 74 132–134
5h Benzylthio, phenoxyacetamide 88 133–135
5j 4-Chlorobenzylthio, phenoxyacetamide 82 138–140
Target 2,6-Dimethylmorpholino-2-oxoethylthio, phenylurea N/A N/A

Data sourced from . Target compound data inferred from structural analogs.

Key observations:

  • Higher yields (e.g., 88% for 5h ) correlate with less sterically hindered substituents.
  • Melting points vary with substituent polarity; chlorinated analogs (5e, 5j) exhibit higher melting points than benzylthio derivatives (5h) .

Q & A

Q. What statistical frameworks are recommended for analyzing contradictory data in multi-center studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use principal component analysis (PCA) to identify confounding variables (e.g., batch effects). Replicate key experiments in a centralized facility with standardized protocols .

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